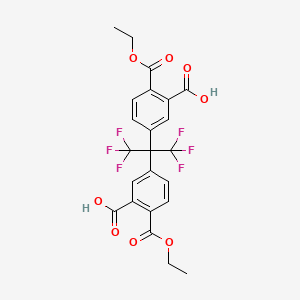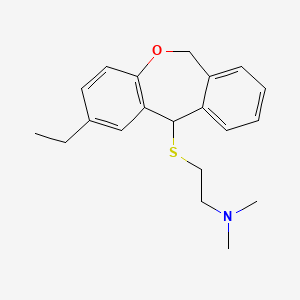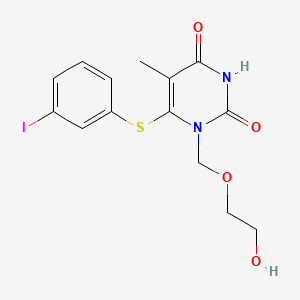![molecular formula C19H30Cl2N2O4 B12780896 (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride CAS No. 134185-89-0](/img/structure/B12780896.png)
(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a phenoxypropyl group, and a hexahydrofurofuran moiety, making it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the attachment of the phenoxypropyl group, and the construction of the hexahydrofurofuran moiety. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenoxypropyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand for studying receptor-ligand interactions. Its piperazine ring and phenoxypropyl group make it a potential candidate for binding to various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring and phenoxypropyl group are likely to play key roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromobenzyl alcohol
- L-phenylalanine
- L-tryptophan
- L-valine
Uniqueness
Compared to these similar compounds, (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride stands out due to its unique combination of functional groups and stereochemistry. This uniqueness may confer specific binding properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
| 134185-89-0 | |
Molekularformel |
C19H30Cl2N2O4 |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride |
InChI |
InChI=1S/C19H28N2O4.2ClH/c22-17-14-25-18-16(13-24-19(17)18)21-10-8-20(9-11-21)7-4-12-23-15-5-2-1-3-6-15;;/h1-3,5-6,16-19,22H,4,7-14H2;2*1H/t16-,17-,18+,19+;;/m0../s1 |
InChI-Schlüssel |
GVNKEEUHNMLNRU-IUDKQXNJSA-N |
Isomerische SMILES |
C1CN(CCN1CCCOC2=CC=CC=C2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCCOC2=CC=CC=C2)C3COC4C3OCC4O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)









